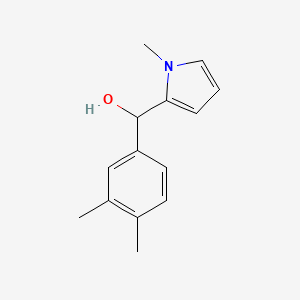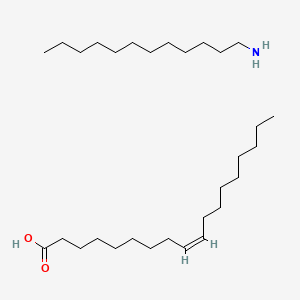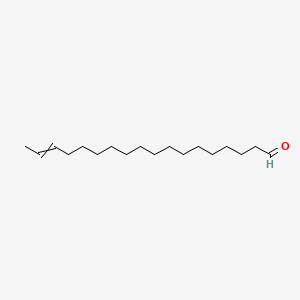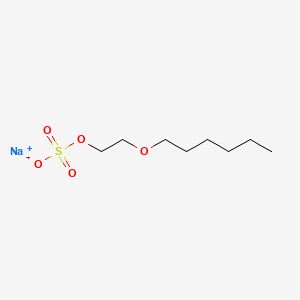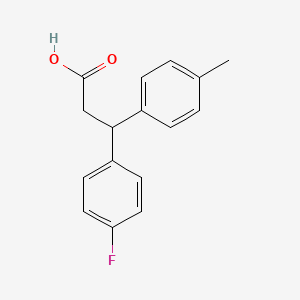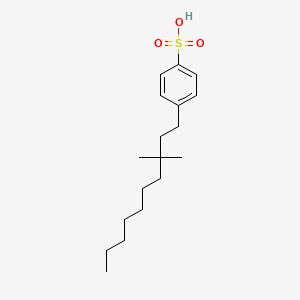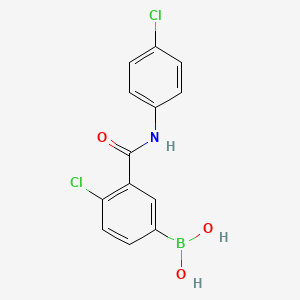
Cycloeicosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloeicosane is a saturated hydrocarbon with the molecular formula C20H40 . It belongs to the class of cycloalkanes, which are hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by its large ring size, consisting of twenty carbon atoms, making it a macrocyclic compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloeicosane can be synthesized through various methods, including the cyclization of long-chain hydrocarbons. One common synthetic route involves the catalytic hydrogenation of long-chain dienes or polyenes under high pressure and temperature conditions. The reaction typically requires a metal catalyst such as palladium or platinum to facilitate the hydrogenation process .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of long-chain hydrocarbons derived from petroleum. The process involves the use of high-pressure hydrogen gas and a metal catalyst to convert the hydrocarbons into this compound. This method is efficient and yields high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Cycloeicosane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxygen-containing compounds such as alcohols, ketones, and carboxylic acids.
Reduction: Reduction reactions of this compound are less common due to its saturated nature.
Substitution: this compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogens (chlorine, bromine) under UV light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Smaller hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
Mechanism of Action
Cycloeicosane can be compared with other cycloalkanes such as cyclohexane, cyclooctane, and cyclododecane. While all these compounds share a similar ring structure, this compound is unique due to its larger ring size, which imparts different physical and chemical properties. For example, this compound has a higher melting point and boiling point compared to smaller cycloalkanes .
Comparison with Similar Compounds
- Cyclohexane (C6H12)
- Cyclooctane (C8H16)
- Cyclododecane (C12H24)
Properties
CAS No. |
296-56-0 |
|---|---|
Molecular Formula |
C20H40 |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
cycloicosane |
InChI |
InChI=1S/C20H40/c1-2-4-6-8-10-12-14-16-18-20-19-17-15-13-11-9-7-5-3-1/h1-20H2 |
InChI Key |
ZBLGFUHEYYJSSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCCCCCCCCCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




